molecular formula C13H13N3O4S B2431396 5-(((2,5-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021262-65-6

5-(((2,5-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2431396
CAS No.: 1021262-65-6
M. Wt: 307.32
InChI Key: INVVCNQDGNDUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(((2,5-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C13H13N3O4S and its molecular weight is 307.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis of derivatives closely related to the mentioned compound involves reactions that yield products with potential biological activities. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and other heterocyclic compounds derived from similar structures has shown significant biological activities, including anti-inflammatory and analgesic effects, highlighting the potential pharmaceutical applications of these compounds (Abu‐Hashem et al., 2020).
  • Another study focused on the synthesis of a specific derivative, demonstrating the process of condensation with various reagents to form a compound that was then characterized by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis. This approach exemplifies the detailed chemical characterization of novel synthesized compounds (Asiri & Khan, 2010).

Biological Activity and Applications

  • The exploration of biological activities and potential applications is a significant aspect of research on such compounds. For instance, a study on the synthesis of barbituric acid derivatives revealed their antibacterial potential against various bacteria, indicating the importance of these compounds in developing new antimicrobial agents (Shukla et al., 2019).
  • Another research avenue involves the development of green chemistry protocols for synthesizing thiobarbiturates in aqueous systems, highlighting an environmentally friendly approach to chemical synthesis and the potential for diverse applications in medicinal chemistry (Dhorajiya & Dholakiya, 2013).

Methodological Advancements

  • The development of novel synthetic methodologies is also a key focus area. A study on the water-mediated, catalyst-free synthesis of densely functionalized pyrido[2,3-d:6,5-d']dipyrimidines presents an innovative approach to synthesizing complex molecules, potentially opening new pathways for pharmaceutical development (Brahmachari et al., 2017).

Properties

IUPAC Name

5-[(2,5-dimethoxyphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-19-7-3-4-10(20-2)9(5-7)14-6-8-11(17)15-13(21)16-12(8)18/h3-6H,1-2H3,(H3,15,16,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAPVYKCKPZDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.